Cyanidin chloride

Catalog No.
S524640
CAS No.
528-58-5
M.F
C15H11ClO6
M. Wt
322.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyanidin chloride

CAS Number

528-58-5

Product Name

Cyanidin chloride

IUPAC Name

2-(3,4-dihydroxyphenyl)chromenylium-3,5,7-triol;chloride

Molecular Formula

C15H11ClO6

Molecular Weight

322.69 g/mol

InChI

InChI=1S/C15H10O6.ClH/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7;/h1-6H,(H4-,16,17,18,19,20);1H

InChI Key

COAWNPJQKJEHPG-UHFFFAOYSA-N

SMILES

OC1=C(C2=CC=C(O)C(O)=C2)[O+]=C3C=C(O)C=C(O)C3=C1.[Cl-]

Solubility

Soluble in DMSO

Synonyms

1-benzopyrylium, 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-, chloride, 1-benzopyrylium, 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-, chloride (1:1), 2-(3,4-dihydroxyphenyl) chromenylium-3,5,7-triol, 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-1-benzopyrylium chloride, 3,3',4',5,7-pentahydroxy-2-phenylbenzopyrylium chloride, 3,5,7,3',4'-pentahydroxyflavylium, cyanidin, cyanidin cation, cyanidin chloride, cyanidin ion, cyanidine, cyanidol, cyanidol chloride, flavylium, 3,3',4',5,7-pentahydroxy-, flavylium, 3,3',4',5,7-pentahydroxy-, chloride, IdB 1027, IdB-1027

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O)O.[Cl-]

Description

The exact mass of the compound Cyanidin chloride is 322.0244 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407291. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Anthocyanins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-Cancer Properties

Studies have shown Cyanidin chloride to exhibit anti-cancer effects. Research suggests it can inhibit the growth of colon cancer cells by inducing apoptosis (programmed cell death) PubMed Central: . This effect is linked to its ability to suppress specific signaling pathways involved in cancer cell growth and survival.

Anti-Inflammatory and Antioxidant Activity

Cyanidin chloride's antioxidant properties have been documented in scientific research. It has been shown to increase the expression of antioxidant enzymes and scavenge free radicals, which can contribute to inflammation and various diseases PubMed Central: . Additionally, Cyanidin chloride may offer anti-inflammatory benefits by regulating pathways involved in the inflammatory response.

Antibacterial Activity

Emerging research suggests Cyanidin chloride might possess antibacterial properties. Studies have observed its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), a drug-resistant bacterium PubMed Central: . This effect is attributed to its ability to target a specific virulence factor in MRSA, potentially offering a novel strategy to combat antibiotic resistance.

Cyanidin chloride is a natural organic compound classified as an anthocyanidin, which is a type of flavonoid. Its molecular formula is C₁₅H₁₁O₆Cl, and it has a molar mass of 322.7 g/mol. Cyanidin chloride is primarily found in various fruits such as berries, red cabbage, and red onions, contributing to their characteristic reddish-purple color. The compound exhibits pH-dependent color changes: it appears red at pH levels below 3, violet at neutral pH, and blue at pH levels above 11 .

The primary mechanism of action of cyanidin chloride is attributed to its antioxidant properties. The flavylium cation core with its hydroxyl groups can scavenge free radicals, preventing oxidative damage to cells []. Studies suggest cyanidin chloride may also influence cellular pathways involved in inflammation and metabolic regulation. However, the exact mechanisms require further investigation.

Please Note:

  • The information provided is based on current scientific research and may be subject to change as new discoveries are made.
  • The absence of data in a specific section does not necessarily indicate a lack of information, but rather reflects the limitations of current knowledge.
, particularly involving its flavylium ion form. This ion can interconvert between different structural forms depending on the pH of the solution. Notably, cyanidin can degrade under acidic conditions, leading to the formation of degradation products such as 2,4,6-trihydroxybenzoic acid and chalcones . The compound also participates in redox reactions, where it can act as an antioxidant by scavenging free radicals .

Cyanidin chloride exhibits significant biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Studies have shown that it can induce apoptosis in colorectal cancer cells by inhibiting nuclear factor-kappa B signaling and activating nuclear factor erythroid 2-related factor 2 pathways . Additionally, cyanidin chloride has been identified as a potent activator of sirtuin 6, an enzyme associated with longevity and cellular health .

Cyanidin chloride can be synthesized through various methods:

  • Biosynthesis: It is naturally synthesized in plants via the shikimate pathway and polyketide synthase III, starting from simple carbohydrates and aromatic amino acids .
  • Chemical Synthesis: A convenient method involves the conversion of catechin derivatives into cyanidin chloride through specific

Cyanidin chloride has a wide range of applications:

  • Food Industry: Used as a natural colorant due to its vibrant hue.
  • Nutraceuticals: Incorporated into dietary supplements for its health benefits.
  • Pharmaceuticals: Explored for its potential therapeutic effects against various diseases, particularly cancer .

Research indicates that cyanidin chloride interacts with various cellular pathways. For instance:

  • It modulates oxidative stress responses by activating antioxidant pathways.
  • It influences cell signaling pathways related to inflammation and apoptosis in cancer cells .
  • Studies have also explored its interactions with other flavonoids and compounds to enhance its bioavailability and efficacy in biological systems.

Cyanidin chloride shares structural similarities with other anthocyanidins but possesses unique properties that distinguish it from these compounds. Here are some similar compounds:

Compound NameSourceUnique Features
PelargonidinStrawberriesHas a more orange hue; less stable than cyanidin
DelphinidinBlueberriesExhibits stronger antioxidant activity
MalvidinRed wineMore complex structure; associated with heart health
PeonidinCherriesKnown for anti-inflammatory properties
PetunidinPurple carrotsDemonstrates unique stability at higher pH levels

Cyanidin chloride is unique due to its specific structural features that contribute to its distinct color properties and biological activities compared to these similar anthocyanins .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

322.0244158 g/mol

Monoisotopic Mass

322.0244158 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2G4283G96U

Related CAS

13306-05-3 (Parent)

Other CAS

528-58-5

Wikipedia

Cyanidin chloride

Dates

Modify: 2023-08-15

Combination of cyanidin-3-O-glucoside and cisplatin induces oxidative stress and apoptosis in HeLa cells by reducing activity of endogenous antioxidants, increasing bax/bcl-2 mRNA expression ratio, and downregulating Nrf2 expression

Xu Li, Jingjing Mu, Yang Lin, Jin Zhao, Xianjun Meng
PMID: 34080212   DOI: 10.1111/jfbc.13806

Abstract

Investigation on potentiation of existing drugs with natural compounds to enhance efficacy and reduce toxic effect of the drugs has been increasing in recent years. This paper reports cytotoxic effect (apoptosis-related and oxidative stress-related effect) of cyanidin-3-O-glucoside (C3G), cisplatin (DDP), and their combination (C3G-DDP) on cervical cancer HeLa cells. Concentration of intracellular reactive oxygen species (ROS) was determined by employing fluorescent marker 2',7'-dichlorodihydrofluorescein diacetate. On the other hand, malondialdehyde (MDA) and glutathione (GSH) concentration, and activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) were quantitated by commercially available assay kits. C3G-DDP significantly inhibited the activity of SOD, CAT, and GSH-Px. Simultaneously, C3G-DDP reduced GSH concentration while increased the concentration of ROS and MDA. Moreover, Western blot analysis suggested that C3G-DDP significantly reduced the expression of nuclear factor erythroid 2-related factor-2 (Nrf2) and Nrf2 target proteins: heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). In contrast, C3G-DDP increased the expression of Keap1. Furthermore, C3G-DDP significantly upregulated and downregulated the mRNA expressions of bax and bcl-2, respectively, thereby increasing bax/bcl-2 mRNA expression ratio. Overall, our findings propose that potentiation of DDP with C3G improves cancer cell susceptibility, specifically cervical cancer cells, to DDP. PRACTICAL APPLICATIONS: Cisplatin is recommended by most medical oncologists worldwide to treat cancer. Despite its neoplastic efficacy, it has undesirable side effects including nausea, vomiting, nephrotoxicity, and hepatotoxicity. Natural biologically active food ingredients are suggested to be used as antioxidants along with DDP therapy to prevent cisplatin-induced toxicity. C3G-DDP protected HeLa cells from oxidative stress by reducing NQO1 and HO-1 levels and regulated the Nrf2 signaling pathway. In addition, C3G-DDP protected HeLa cells from oxidative stress-induced apoptosis by increasing bcl-2 levels and decreasing bax levels. These results expanded our understanding of the role of C3G in a cervical cancer cell model, and provided a potential new treatment strategy for this cancer, as well as a theoretical basis for the development of new drugs in the future.


Characterization of Tempranillo negro (VN21), a high phenolic content grapevine Tempranillo clone, through UHPLC-QqQ-MS/MS polyphenol profiling

Carolina Royo, Yolanda Ferradás, José Miguel Martínez-Zapater, Maria-Jose Motilva
PMID: 34022521   DOI: 10.1016/j.foodchem.2021.130049

Abstract

Grapevine cultivar and clone genotype is an important factor in the phenolic composition of wine. In this study, a new intense dark black berry color variant of Tempranillo, known as Tempranillo negro or VN21, is described. A targeted chromatographic approach based on UHPLC-QqQ-MS/MS was used to study the anthocyanins and non-colored phenols of the grape berry (skin and seeds) and wine. RJ43, one of the most cultivated clones in D.O.Ca. Rioja (Spain), was analyzed for comparison. Results suggest that the unique color of the grape skin in Tempranillo negro could be explained by higher concentrations of peonidin and cyanidin derivatives. This genotype accumulated anthocyanins in the seeds. Those differences in the berry were enhanced in the VN21 wines, which displayed notably higher concentrations of anthocyanins, and significantly increased contents of proanthocyanidins and stilbenes. This study exemplifies the application of phenol chromatographic analyses of spontaneous somatic variants to grapevine clonal selection.


Exploring fruits from genus Prunus as a source of potential pharmaceutical agents - In vitro and in silico study

Boris M Popović, Bojana Blagojević, Alicja Z Kucharska, Dejan Agić, Nenad Magazin, Maja Milović, Ana Teresa Serra
PMID: 33940289   DOI: 10.1016/j.foodchem.2021.129812

Abstract

Prunus fruits are recognized to be rich sources of polyphenols with health promoting effect. In this work we evaluated the phenolic profile and bioactivity, namely antioxidant capacity, antiproliferative effect in HT29, and inhibition capacity of α-glucosidase (α-Gls), α-amylase (α-Amy) and human dipeptidyl peptidase III (hDPP III) activities, of traditional Prunus fruits grown in Serbia. Fifteen Prunus samples were investigated and compared: common European plum and three old plum subspecies ('vlaškača', damson plum and white damson), purple-leaf cherry plum, red and white cherry plum, sweet cherry, sweet cherry-wild type, sour cherry, steppe cherry, mahaleb cherry, blackthorn, peach, and apricot. Principal Component Analysis highlighted steppe cherry and blackthorn as Prunus species with the highest bioactive potential. In silico analysis pointed out rutinoside derivatives of cyanidin and quercetin as the most potent inhibitors of α-Gls, α-Amy and hDPP III enzymes. Quercetin 3-O-rutinoside showed the highest binding energy to α-Gls (-10.6 kcal/mol).


Chemical Hemisynthesis of Sulfated Cyanidin-3-

Sarah Straßmann, Maike Passon, Andreas Schieber
PMID: 33917913   DOI: 10.3390/molecules26082146

Abstract

The metabolism of anthocyanins in humans is still not fully understood, which is partly due to the lack of reference compounds. It is known that sulfation is one way of the complex phase II biotransformation mechanism. Therefore, cyanidin-3-
-glucoside and the cyanidin aglycone were chemically converted to their sulfates by reaction with sulfur trioxide-N-triethylamine complex in dimethylformamide. The reaction products were characterized by UHPLC coupled to linear ion trap and IMS-QTOF mass spectrometry. Based on MS data, retention times, and UV-Vis spectra, the compounds could tentatively be assigned to A-, C-, or B-ring sulfates. Analysis of urine samples from two volunteers after ingestion of commercial blackberry nectar demonstrated the presence of two sulfated derivatives of the cyanidin aglycone and one sulfated derivative of the cyanidin-3-
-glucoside. It was found that both the A ring and the B ring are sulfated by human enzymes. This study marks an important step toward a better understanding of anthocyanin metabolism.


Black rice cultivar from Java Island of Indonesia revealed genomic, proteomic, and anthocyanin nutritional value

Dewi Ratih Tirto Sari, Atchara Paemanee, Sittiruk Roytrakul, James Robert Ketudat Cairns, Anna Safitri, Fatchiyah Fatchiyah
PMID: 33676377   DOI: 10.18388/abp.2020_5386

Abstract

Black rice is considered to be functional food containing anthocyanins as bioactive compounds. This study examined the genomic and proteomic patterns in local black rice from Java Island, Indonesia, with attention to the mechanism of anthocyanin synthesis. Three kinds of black rice from Java Island, including black rice from East Java (BREJ), black rice from Central Java (BRCJ), and black rice from West Java (BRWJ), were studied in comparison to white rice (WREJ) and red rice (RREJ). Genomic profiling was done by simple sequence repeat (SSR) analysis, and sequencing of red coleoptile (Rc) and glycosyltransferase (GT) genes, followed by in silico analysis. Total anthocyanin was investigated by ultra-high performance liquid chromatography- diode array detector (UHPLC-DAD). The proteomic profiles were determined by liquid-chromatography and mass spectrometry of tryptic peptides. The SSR profiles showed a specific band in each black rice variant. The Rc gene exon-2 sequences were similar in the three black rice cultivars. The GT gene sequence was identified as a new variant that correlates with the purple stem, leaf, bran, and whole grain morphology seen exclusively in the BRWJ cultivar. The anthocyanin composition in Java black rice is diverse. The highest cyanidin level was seen in BRWJ and the highest level of peonidin-3-O-glucoside in BREJ. Proteomic profiling of the black rice cultivars demonstrated that the expression of proteins that might be related to the levels of anthocyanin synthesis varied. These studies conclude that the genomic, proteomic and anthocyanins composition of Java black rice cultivars may be used the improvement of their functional nutrition values.


Characterization of a Natural, Stable, Reversible and Colourful Anthocyanidin Network from

Helge Berland, Øyvind M Andersen
PMID: 33573075   DOI: 10.3390/molecules26030709

Abstract

Anthocyanins with various functions in nature are one of the most important sources of colours in plants. They are based on anthocyanidins or 3-deoxyanthocyanidins having in common a C15-skeleton and are unique in terms of how each anthocyanidin is involved in a network of equilibria between different forms exhibiting their own properties including colour. Sphagnorubin C (
) isolated from the cell wall of peat moss (
sp.) was in fairly acidic and neutral dimethyl sulfoxide characterized by nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-vis) absorption techniques. At equilibrium, the network of
behaved as a two-component colour system involving the reddish flavylium cationic and the yellow
-chalcone forms. The additional D- and E-rings connected to the common C15-skeleton extend the
-conjugation within the molecule and provide both bathochromic shifts in the absorption spectra of the various forms as well as a low isomerization barrier between the
and
chalcone forms. The hemiketal and
chalcone forms were thus not observed experimentally by NMR due to their short lives. The stable, reversible network of
with good colour contrast between its two components has previously not been reported for other natural anthocyanins and might thus have potential in future photochromic systems. This is the first full structural characterization of any naturally occurring anthocyanin chalcone form.


Pyranoanthocyanin formation rates and yields as affected by cyanidin-3-substitutions and pyruvic or caffeic acids

Xiaoyi Zhu, M Monica Giusti
PMID: 33340889   DOI: 10.1016/j.foodchem.2020.128776

Abstract

Anthocyanin-derived pyranoanthocyanins (PACNs) offer potential as food colorants as they may exhibit higher stability than anthocyanins (ACNs). Our objective was to compare PACN formation rate and efficiency from different cyanidin-3-derivatives and cofactors, in order to facilitate PACN production. Four cyanidin-3-derivatives (cyanidin-3-glucoside, cyanidin-3-xylosylglucosylgalactoside, cyanidin-3-malonylglucoside and cyanidin-3-xylosyl(sinapoylglucosyl)galactoside) were incubated with pyruvic or caffeic acids (PA, CA) at 25 °C in the dark for two months. PACN formation was monitored by uHPLC-PDA-MS/MS over time. ACNs incubated with PA produced PACNs with yields increasing steadily over time, reaching 15% after 2 months. PACN formation with CA increased exponentially from the start, reaching 85% during storage. PACNs were efficiently produced from 3 of the 4 ACNs in the presence of CA, with minimal pigment loss. Copigmentation between CA and ACNs may facilitate PACN formation by keeping reactants in close proximity. Anthocyanin glycosylation and acylation affected PACN formation to a lower degree than cofactors.


First Characterization of the Formation of Anthocyanin-Ge and Anthocyanin-B Complexes through UV-Vis Spectroscopy and Density Functional Theory Quantum Chemical Calculations

Laura Estévez, Marta Queizán, Ricardo A Mosquera, Lucia Guidi, Ermes Lo Piccolo, Marco Landi
PMID: 33481589   DOI: 10.1021/acs.jafc.0c06827

Abstract

The occurrence of anthocyanin (ACN) and metal (Me) complexes has been widely supported by many research works while the possibility that ACNs bind to metalloids (Mds) is yet to be proven. Here, metalloids (H
BO
for B; GeO
for Ge) were added to cyanidin-based solutions at pH 5, 6, and 7 and ACN-Md stoichiometric ratios of 1:1, 1:10, 1:100, and 1:500, and UV-vis transmittance spectroscopy as well as density functional theory (DFT) calculations were performed to test this hypothesis. Ge and B addition caused bathochromic and hyperchromic shifts on ACN UV-vis spectra, particularly pronounced at pH 5 and a 1:500 (ACN:Md) ratio. ACN-Me complexation reactions have been evaluated where Ge showed a higher capability to bind to ACNs than B. Among the complexes envisioned, those labeled as
,
, and
feature UV-vis spectra compatible with experiments. The combination of experimental and computational data offers for the first time evidence of the formation of ACN-Md complexes.


The Protective Effect of Anthocyanins Extracted from

Li Li, Jun Li, Hui Xu, Fengmei Zhu, Zhijun Li, Hongzhi Lu, Jinrong Zhang, Zhengsheng Yang, Yongsheng Liu
PMID: 33551679   DOI: 10.1155/2021/7372893

Abstract

Our previous research showed the antioxidant activity of anthocyanins extracted from
of black chokeberry in
Ischemia acute kidney injury is a significant risk in developing progressive and deterioration of renal function leading to clinic chronic kidney disease. There were many attempts to protect the kidney against this progression of renal damage. Current study was designed to examine the effect of pretreatment with three anthocyanins named cyanidin-3-arabinoside, cyanidin-3-glucodise, and cyaniding-3-galactoside against acute ischemia-reperfusion injury in mouse kidney.
Acute renal injury model was initiated by 30 min clamping bilateral renal pedicle and followed by 24-hour reperfusion in C57Bl/6J mice. Four groups of mice were orally pretreated in 50 mg/g/12 h for two weeks with cyanidin-3-arabinoside, cyanidin-3-glucodise, and cyaniding-3-galactoside and anthocyanins (three-cyanidin mixture), respectively, sham-control group and the renal injury-untreated groups only with saline.
The model resulted in renal dysfunction with high serum creatinine, blood urea nitrogen, and changes in proinflammatory cytokines (TNF-ɑ, IL-1
, IL-6, and MCP-1), renal oxidative stress (SOD, GSH, and CAT), lipid peroxidation (TBARS and MDA), and apoptosis (caspase-9). Pretreatment of two weeks resulted in different extent amelioration of renal dysfunction and tubular damage and suppression of proinflammatory cytokines, oxidative stress, lipid peroxidation, and apoptosis, thus suggesting that cyanidins are potentially effective in acute renal ischemia by the decrease of inflammation, oxidative stress, and lipid peroxidation, as well as apoptosis.
the current study provided the first attempt to investigate the role of anthocyanins purified from
berry in amelioration of acute renal failure via antioxidant and cytoprotective effects.


Cyanidin 3-glucoside modulated cell cycle progression in liver precancerous lesion,

Marwa Matboli, Amany H Hasanin, Reham Hussein, Sarah El-Nakeep, Eman K Habib, Rawan Ellackany, Lobna A Saleh
PMID: 33911466   DOI: 10.3748/wjg.v27.i14.1435

Abstract

Cyanidin-3-O-glucoside (cyan) exhibits antioxidant and anticancer properties. The cell cycle proteins and antimitotic drugs might be promising therapeutic targets in hepatocellular carcinoma.
To investigate the effect of cyan administration on cell cycle in hepatic precancerous lesion (PCL) induced by diethylnitrosamine/2-acetylaminofluorene (DEN/2-AAF) in Wistar rats.
, DEN/2-AAF-induced hepatic PCL, rats were treated with three doses of cyan (10, 15, and 20 mg/kg/d, for four consecutive days
week for 16 wk). Blood and liver tissue samples were collected for measurement of the followings; alpha fetoprotein (AFP) liver function and RNA panel differential expression was evaluated
real time polymerase chain reaction. Histopathological examination of liver sections stained with H&E and immunohistochemical study using glutathione S-transferase placental (GSTP) and proliferating cell nuclear antigen (PCNA) antibodies were assessed.
Cyan administration mitigated the effect of DEN/2-AFF induced PCL, decreased AFP levels, and improved liver function. Remarkably, treatment with cyan dose dependently decreased the long non-coding RNA MALAT1 and tubulin gamma 1 mRNA expressions and increased the levels of miR-125b, all of which are involved in cell cycle and mitotic spindle assembly. Of note, cyan decreased GSTP foci percent area and PCNA positively stained nuclei.
Our results indicated that cyan could be used as a potential therapeutic agent to inhibit liver carcinogenesis in rat model
modulation of cell cycle.


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